3-Chloroanisole: A Comprehensive Technical Guide for Researchers
3-Chloroanisole: A Comprehensive Technical Guide for Researchers
CAS Number: 2845-89-8
This technical guide provides an in-depth overview of 3-Chloroanisole, a versatile aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields. This document covers its chemical and physical properties, synthesis methods, key applications with detailed experimental protocols, and safety information.
Core Properties of 3-Chloroanisole
3-Chloroanisole, also known as 1-chloro-3-methoxybenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an important intermediate in various chemical syntheses due to the reactivity conferred by the chlorine and methoxy (B1213986) groups on the benzene (B151609) ring.[2]
Physicochemical Data
The key physicochemical properties of 3-Chloroanisole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 2845-89-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₇ClO | [1][2] |
| Molecular Weight | 142.58 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.164 g/mL at 25 °C | [3] |
| Boiling Point | 193 °C | [3] |
| Flash Point | 73 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.536 | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
Synthesis of 3-Chloroanisole
3-Chloroanisole can be synthesized through various methods. A notable one-step preparation involves the nucleophilic aromatic substitution of the nitro group in 3-substituted nitrobenzenes.[4][5]
Experimental Protocol: One-Step Synthesis from 3-Chloronitrobenzene
This protocol is based on the methoxydenitration of 3-chloronitrobenzene.[4][5]
Materials:
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3-Chloronitrobenzene
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Sodium methoxide (B1231860) (solid)
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Potassium hydroxide (B78521) (solid powder)
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Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst, PTC)
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Water
Procedure:
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In a reaction vessel, dissolve 3-chloronitrobenzene (0.3 mol) in toluene (60 mL).
-
To this solution, add solid sodium methoxide (0.36 mol), solid potassium hydroxide (0.51 mol), and tetrabutylammonium bromide (0.038 mol) at room temperature.
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Force a passage of air through the reaction solution (aerobic conditions).
-
Stir the heterogeneous mixture vigorously at 50 °C for 2 hours.
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After the reaction is complete, cool the mixture to room temperature.
-
Wash the mixture with water to remove inorganic compounds.
-
Separate the organic phase, which contains the 3-Chloroanisole product. This method can achieve yields of more than 80% and purities greater than 99%.[4][5]
Applications in Pharmaceutical Synthesis
3-Chloroanisole is a key starting material (KSM) and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the analgesic drug Tramadol.[2]
Experimental Protocol: Synthesis of Tramadol via Grignard Reaction
This synthesis involves the preparation of a Grignard reagent from 3-Chloroanisole, which then reacts with a Mannich base. The following is a generalized protocol based on described industrial processes.
Part 1: Grignard Reagent Formation
-
Activate magnesium turnings in a dry reaction flask.
-
Add a solution of 3-Chloroanisole in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF), dropwise to the activated magnesium to initiate the Grignard reaction.
-
Maintain the reaction under reflux until the magnesium is consumed, yielding (3-methoxyphenyl)magnesium chloride.
Part 2: Reaction with Mannich Base and Work-up
-
Heat the prepared Grignard solution to approximately 75°C.
-
Slowly add a solution of the Mannich base, (2-dimethylamino)methylcyclohexanone, to the Grignard reagent. Maintain the reaction at reflux.
-
After the reaction is complete, cool the mixture and quench it by carefully adding it to water at a low temperature (e.g., 10°C).
-
Acidify the mixture with hydrochloric acid and separate the organic layer.
-
Neutralize the aqueous layer with a base (e.g., ammonia (B1221849) solution) and extract the crude Tramadol base with a solvent like toluene.
-
The crude product can then be further purified, for example, by forming a salt (e.g., with nitric acid) and recrystallizing.
Advanced Synthesis Applications
Beyond Tramadol, 3-Chloroanisole is a precursor for complex heterocyclic structures like alkoxyindoles, which are significant in pharmaceutical research.
Experimental Protocol: Regioselective Synthesis of 4- and 7-Alkoxyindoles
An efficient synthesis of 4- and 7-alkoxyindoles uses 3-Chloroanisole as a starting material. The overall strategy involves a directed ortho-metalation followed by two palladium-catalyzed processes: a Sonogashira coupling and a tandem amination/cyclization reaction.[1]
Note: This is a multi-step synthesis, and the following is a high-level overview of the key transformations.
-
Directed Ortho-metalation: The first step involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base, followed by the introduction of a functional group (e.g., iodine) to set the stage for subsequent cross-coupling.
-
Sonogashira Coupling: The functionalized anisole (B1667542) derivative is then subjected to a palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne. This step introduces the carbon framework necessary for the formation of the indole (B1671886) ring.
-
Tandem Amination/Cyclization: The final key step is another palladium-catalyzed reaction, this time a tandem process involving amination and cyclization to construct the indole ring system, yielding the desired alkoxyindole.
Other Industrial Applications
3-Chloroanisole also finds utility in material science, particularly as an electrolyte additive to enhance the overcharging protection of lithium-ion batteries.[2] While detailed public protocols are scarce, its function is likely related to its electrochemical properties, allowing it to be electropolymerized on the cathode surface during overcharging, thus preventing further unwanted reactions and improving battery safety.
Safety and Handling
3-Chloroanisole is a combustible liquid and can cause skin, eye, and respiratory tract irritation. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn. Facilities should be equipped with an eyewash station and a safety shower.
In case of exposure:
-
Eyes: Flush with plenty of water for at least 15 minutes.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek medical attention.
References
- 1. Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Preparation Of Tramadol [quickcompany.in]
- 3. Collection - One-Step Preparation of Some 3-Substituted Anisoles - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Item - One-Step Preparation of Some 3-Substituted Anisoles - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
